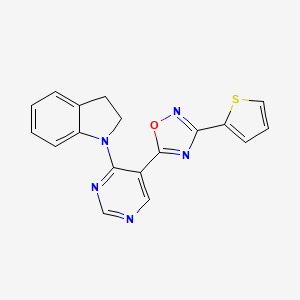

5-(4-(Indolin-1-yl)pyrimidin-5-yl)-3-(thiophen-2-yl)-1,2,4-oxadiazole

説明

特性

IUPAC Name |

5-[4-(2,3-dihydroindol-1-yl)pyrimidin-5-yl]-3-thiophen-2-yl-1,2,4-oxadiazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H13N5OS/c1-2-5-14-12(4-1)7-8-23(14)17-13(10-19-11-20-17)18-21-16(22-24-18)15-6-3-9-25-15/h1-6,9-11H,7-8H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AMNTVCRANUDKTO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C2=CC=CC=C21)C3=NC=NC=C3C4=NC(=NO4)C5=CC=CS5 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H13N5OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

347.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 5-(4-(Indolin-1-yl)pyrimidin-5-yl)-3-(thiophen-2-yl)-1,2,4-oxadiazole typically involves multiple steps, starting with the formation of the indoline core. This can be achieved through the Fischer indole synthesis or by cyclization of tryptamine derivatives. Subsequent steps may include the formation of the pyrimidinyl and oxadiazolyl moieties through controlled reactions such as cyclization, condensation, and substitution reactions.

Industrial Production Methods: On an industrial scale, the synthesis of this compound would require optimization of reaction conditions to maximize yield and purity. This might involve the use of catalysts, specific solvents, and precise temperature control. Large-scale reactions would also need to consider safety and environmental regulations, ensuring that byproducts and waste are managed appropriately.

化学反応の分析

Types of Reactions: This compound can undergo various chemical reactions, including:

Oxidation: The indoline and thiophene rings can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can be applied to the pyrimidinyl and oxadiazolyl groups.

Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups on the rings are replaced by other atoms or groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

Substitution: Nucleophiles such as amines, alcohols, and halides can be used, often in the presence of a base or acid catalyst.

Major Products Formed:

Oxidation: Indoline-1-yl derivatives, thiophene-2-yl derivatives.

Reduction: Reduced pyrimidinyl and oxadiazolyl derivatives.

Substitution: Substituted pyrimidinyl and oxadiazolyl derivatives.

科学的研究の応用

Chemistry: In organic chemistry, this compound can serve as a versatile intermediate for the synthesis of more complex molecules. Its multiple reactive sites make it suitable for various coupling reactions and functional group transformations.

Biology: The biological activity of this compound can be explored for potential therapeutic applications

Medicine: Due to its structural complexity, this compound could be investigated for its pharmacological properties. It may exhibit activities such as anti-inflammatory, antimicrobial, or anticancer effects, making it a candidate for further medicinal research.

Industry: In material science, this compound could be used in the development of new materials with specific properties, such as conductivity, fluorescence, or stability. Its incorporation into polymers or other materials could lead to innovative applications.

作用機序

The mechanism by which 5-(4-(Indolin-1-yl)pyrimidin-5-yl)-3-(thiophen-2-yl)-1,2,4-oxadiazole exerts its effects would depend on its specific biological target. For example, if it acts as an enzyme inhibitor, it would bind to the active site of the enzyme, preventing its normal function. The molecular pathways involved would be specific to the biological context in which the compound is used.

類似化合物との比較

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key analogues of 5-(4-(indolin-1-yl)pyrimidin-5-yl)-3-(thiophen-2-yl)-1,2,4-oxadiazole, highlighting structural variations and associated biological activities:

Key Observations:

Substituent Impact on Bioactivity :

- Thiophene at Position 3 : Common in active compounds (e.g., SEW 2871 and compound 1d), suggesting its role in π-π interactions or target binding. The target compound’s thiophen-2-yl group may similarly enhance receptor engagement .

- Position 5 Modifications :

- Indoline-Pyrimidine : Unique to the target compound, this bulky substituent may confer selectivity for targets requiring hydrophobic or aromatic interactions (e.g., kinase inhibition).

- Piperazinyl-Pyrimidine (): Likely enhances solubility and CNS penetration due to the basic piperazine moiety.

- Trifluoromethyl-Thiophene (SEW 2871): Increases lipophilicity and metabolic stability, critical for oral bioavailability .

Synthetic Flexibility :

The three-component cycloaddition method used for the target compound enables broader substituent diversity compared to analogues like SEW 2871, which require multi-step syntheses . This flexibility is advantageous for optimizing pharmacokinetic properties.

Physical and Pharmacokinetic Properties :

- Lipophilicity : The trifluoromethyl groups in SEW 2871 (logP ~4.7) and compound 1d enhance membrane permeability but may reduce aqueous solubility. The target compound’s indoline-pyrimidine group could similarly increase logP, necessitating formulation adjustments .

- Melting Points : Analogues with nitro groups (e.g., 3-(3-nitrophenyl)-5-(thiophen-2-yl)-1,2,4-oxadiazole) exhibit higher melting points (160°C), suggesting crystalline stability, whereas the target compound’s amorphous indoline-pyrimidine group may lower its melting point .

Biological Activity Trends :

- Anticancer Activity : Compound 1d induces apoptosis via TIP47 inhibition, highlighting the importance of electronegative substituents (e.g., Cl, CF₃) at position 5. The target compound’s indoline-pyrimidine group may target different apoptotic pathways .

- Receptor Specificity : SEW 2871’s trifluoromethyl-thiophene moiety is critical for S1P1 agonism. The target compound’s lack of strong electron-withdrawing groups may limit similar receptor interactions .

生物活性

The compound 5-(4-(Indolin-1-yl)pyrimidin-5-yl)-3-(thiophen-2-yl)-1,2,4-oxadiazole is a novel derivative of the oxadiazole family, which has garnered attention for its diverse biological activities, particularly in the fields of oncology and antimicrobial research. This article aims to provide a comprehensive overview of its biological activity based on recent studies and findings.

Chemical Structure and Properties

The compound features a complex structure that includes:

- Indolin moiety : Known for its potential anticancer properties.

- Pyrimidine ring : Associated with various biological activities, including antitumor effects.

- Thiophene ring : Adds to the electronic properties and may enhance biological activity.

Molecular Formula

The molecular formula of the compound is .

Anticancer Activity

Research has indicated that compounds containing the oxadiazole structure exhibit significant anticancer properties through various mechanisms:

- Inhibition of Enzymes : Oxadiazole derivatives have been shown to inhibit key enzymes involved in cancer cell proliferation, such as polo-like kinase 1 (Plk1) .

- Induction of Apoptosis : Studies have demonstrated that these compounds can induce programmed cell death in cancer cells, contributing to their anticancer efficacy .

Antimicrobial Activity

The compound's biological activity extends to antimicrobial effects, particularly against bacterial strains. The oxadiazole derivatives have been reported to inhibit the growth of Mycobacterium species, making them potential candidates for treating tuberculosis .

Case Studies

Several studies have evaluated the biological activity of similar oxadiazole derivatives:

- Antitumor Studies :

- A study reported that certain oxadiazole derivatives exhibited IC50 values in the low micromolar range against various cancer cell lines, including MCF7 (breast cancer) and PC3 (prostate cancer) .

- Another study highlighted that specific structural modifications led to enhanced cytotoxicity compared to standard chemotherapeutic agents like erlotinib .

Table of Biological Activities

| Activity Type | Compound | IC50 Value | Targeted Cell Line |

|---|---|---|---|

| Antitumor | 5-(4-(Indolin-1-yl)pyrimidin-5-yl) | 0.275 µM | MCF7 (Breast Cancer) |

| Antimicrobial | Various Oxadiazoles | < 10 µM | Mycobacterium tuberculosis |

| Enzyme Inhibition | Oxadiazole Derivatives | 20 nM | HDAC-1 |

Q & A

Q. What synthetic strategies are effective for constructing the 1,2,4-oxadiazole core in this compound?

The 1,2,4-oxadiazole ring can be synthesized via cyclization reactions between amidoximes and carboxylic acid derivatives. For example, hydroxylamine hydrochloride can react with a nitrile precursor in the presence of a base (e.g., aqueous NaOH) under reflux conditions. This method ensures regioselectivity and high yields for oxadiazole formation .

Q. How can NMR and IR spectroscopy validate the structural integrity of this compound?

- NMR : H and C NMR can confirm the connectivity of the indoline, pyrimidine, thiophene, and oxadiazole moieties. For instance, the thiophene proton signals typically appear at δ 6.8–7.5 ppm, while pyrimidine protons resonate near δ 8.0–9.0 ppm.

- IR : Stretching frequencies for C=N (oxadiazole) and C-S (thiophene) bonds are observed at ~1650 cm and ~690 cm, respectively .

Q. What role do heterocyclic components (indoline, pyrimidine, thiophene) play in modulating bioactivity?

The indoline moiety may enhance lipophilicity and membrane permeability, while the pyrimidine and thiophene groups contribute to π-π stacking and hydrogen-bonding interactions with biological targets. These structural features are critical for antibacterial or anticancer activity in analogous compounds .

Advanced Questions

Q. How can density functional theory (DFT) elucidate the electronic and geometric properties of this compound?

DFT calculations (e.g., B3LYP/6-31G* basis set) can predict molecular electrostatic potential (MEP) maps, HOMO-LUMO gaps, and charge distribution. These insights help rationalize reactivity patterns, such as nucleophilic attack sites on the oxadiazole ring or electrophilic substitution on the thiophene .

Q. What methodologies are used to analyze structure-activity relationships (SAR) for derivatives of this compound?

- Substituent Variation : Systematic modification of the indoline (e.g., alkylation) or pyrimidine (e.g., halogenation) substituents, followed by bioassays, identifies critical functional groups.

- Molecular Docking : Virtual screening against target proteins (e.g., bacterial DNA gyrase) reveals binding affinities and interaction modes. For example, oxadiazole derivatives show strong hydrogen bonding with active-site residues like Asp81 .

Q. How can stability and solubility challenges be addressed during formulation?

- Stability : Accelerated degradation studies (40°C/75% RH) under ICH guidelines assess hydrolytic or oxidative susceptibility. Lyophilization or encapsulation in cyclodextrins improves stability.

- Solubility : Co-solvency (e.g., PEG-400) or nanoemulsion techniques enhance aqueous solubility, which is critical for in vivo bioavailability .

Q. What contradictions exist in reported bioactivity data for similar 1,2,4-oxadiazole derivatives?

Some studies report potent antibacterial activity (MIC < 2 µg/mL) for oxadiazoles with electron-withdrawing groups, while others observe reduced efficacy due to poor membrane penetration. These discrepancies highlight the need for standardized assay protocols (e.g., consistent bacterial strains, inoculum sizes) .

Methodological Considerations

Q. What experimental controls are essential for validating bioactivity results?

- Positive Controls : Use established drugs (e.g., ciprofloxacin for antibacterial assays) to benchmark activity.

- Cytotoxicity Assays : Test compounds on mammalian cell lines (e.g., HEK-293) to rule out nonspecific toxicity .

Q. How can computational and experimental data be synergized to optimize drug design?

- QSAR Models : Develop quantitative structure-activity relationship models using descriptors like logP, polar surface area, and HOMO energies to predict bioactivity.

- In Silico ADMET : Tools like SwissADME predict pharmacokinetic properties (e.g., CYP450 inhibition, BBB penetration) to prioritize candidates for synthesis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。